tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” are not well-documented .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Molecular Structure : The synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound related to the query, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallographic analysis and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Reactivity and Chemical Transformations
Intramolecular Reactions : Studies on the intramolecular nucleophilic opening of the oxirane ring in related tert-butyl carboxylate compounds have led to the synthesis of derivatives with potential for further chemical modifications. These transformations are crucial for developing new compounds with diverse biological activities (Moskalenko & Boev, 2014).
Coupling Reactions : The palladium-catalyzed coupling reactions of tert-butylcarbonyl tetrahydropyridine derivatives with arylboronic acids demonstrate the versatility of these compounds in synthesizing structurally diverse molecules. This approach opens avenues for developing compounds with tailored properties for various applications (Wustrow & Wise, 1991).
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-4-9-8(6-14)13-10(7-15)18-9/h15H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZMEKGWQJKSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856032 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269532-60-6 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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